N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C22H19N3OS |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C22H19N3OS/c26-21(13-12-17-9-6-14-27-17)23-20(15-16-7-2-1-3-8-16)22-24-18-10-4-5-11-19(18)25-22/h1-14,20H,15H2,(H,23,26)(H,24,25) |
InChI Key |
OHQNPDPOQJSGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the thiophene ring is attached via a Heck coupling reaction, forming the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and thiabendazole share the benzimidazole core and exhibit similar pharmacological activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide have structural similarities and comparable biological activities.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide is unique due to its combination of benzimidazole, phenylethyl, and thiophene moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
